Clonidine-d4
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Overview
Description
Clonidine-d4: is a deuterated form of clonidine, a pharmaceutical drug widely used to treat various conditions such as hypertension, attention deficit hyperactivity disorder (ADHD), insomnia, chemical withdrawal, and anxiety . The deuterium atoms in this compound replace the hydrogen atoms, making it a stable-labeled internal standard for the quantification of clonidine levels in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clonidine-d4 involves the incorporation of deuterium atoms into the clonidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions, ensuring the preservation of the molecular structure of clonidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Clonidine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced forms of this compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry: Clonidine-d4 is used as an internal standard in analytical chemistry for the quantification of clonidine in biological samples. Its stable isotopic labeling ensures accurate and precise measurements in LC-MS and GC-MS analyses .
Biology: In biological research, this compound is employed to study the pharmacokinetics and metabolism of clonidine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of clonidine in various biological systems .
Medicine: this compound is used in clinical research to monitor clonidine levels in patients undergoing treatment for hypertension, ADHD, and other conditions. It aids in therapeutic drug monitoring and ensures optimal dosing .
Industry: In the pharmaceutical industry, this compound is utilized in the development and validation of analytical methods for clonidine quantification. It ensures the quality and consistency of clonidine-containing products .
Mechanism of Action
Clonidine-d4, like clonidine, acts as an agonist of alpha-2 adrenergic receptors (alpha-2 ARs). It binds to these receptors, leading to the inhibition of adenylyl cyclase and activation of potassium channels, resulting in hyperpolarization of neurons . This mechanism reduces the release of norepinephrine, leading to decreased sympathetic outflow and lowered blood pressure . This compound also binds to imidazoline receptors, contributing to its hypotensive effects .
Comparison with Similar Compounds
Dexmedetomidine: Another alpha-2 adrenergic agonist used for sedation and analgesia.
Guanfacine: An alpha-2 adrenergic agonist used to treat hypertension and ADHD.
Tizanidine: An alpha-2 adrenergic agonist used as a muscle relaxant.
Uniqueness of Clonidine-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it an invaluable tool in pharmacokinetic studies and therapeutic drug monitoring .
Properties
Molecular Formula |
C9H9Cl2N3 |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)/i4D2,5D2 |
InChI Key |
GJSURZIOUXUGAL-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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